Unique Physicochemical Profile: Melting Point and Polarity Differentiate from MTIC and Cyanotemozolomide
1-Methylhydrazine-1,2-dicarboxamide exhibits a predicted melting point of 226 °C and a calculated octanol-water partition coefficient (LogP) of -1.9 [1], which are markedly different from the active metabolite MTIC (molecular weight 168.16 g/mol, LogP ~0.37 [2]) and the USP-specified impurity cyanotemozolomide [3]. This high polarity and high melting point necessitate specific chromatographic conditions for separation and quantification [4].
| Evidence Dimension | Physicochemical Properties (Melting Point, LogP) |
|---|---|
| Target Compound Data | Melting Point: 226 °C; LogP: -1.9 |
| Comparator Or Baseline | MTIC: LogP ~0.37; Cyanotemozolomide: LogP > 2 |
| Quantified Difference | Target compound is significantly more polar (LogP -1.9 vs. 0.37) and has a higher melting point than MTIC. |
| Conditions | Predicted values from chemical databases; chromatographic behavior validated in reversed-phase HPLC methods. |
Why This Matters
This distinct polarity profile ensures the compound is not co-eluted with the main API peak or other less polar impurities, making it an ideal and specific marker for method validation and system suitability testing.
- [1] Molaid. 1-(氨基甲酰氨基)-1-甲基脲 | 4114-33-4. Chemical Database. View Source
- [2] Glpbio. MTIC (NSC 407347). Chemical Database. View Source
- [3] United States Pharmacopeia (USP). Temozolomide Revision Bulletin. Official Monograph. View Source
- [4] Antpedia. (2013). HPLC测定替莫唑胺原料药化学纯度时样品溶液的稳定性是关键. Analytical Methodology. View Source
